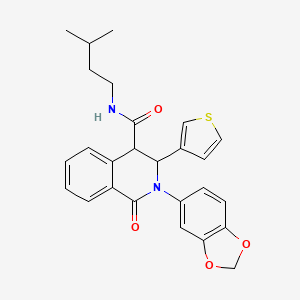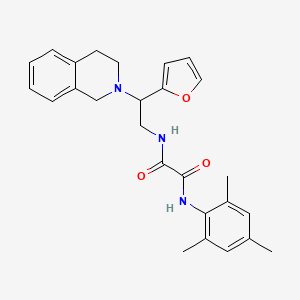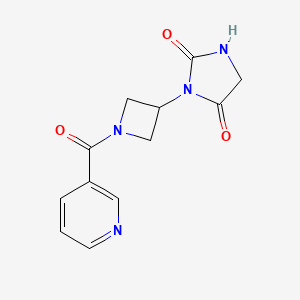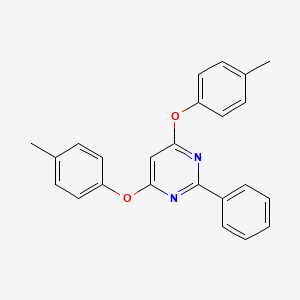![molecular formula C16H13N3OS2 B2447487 N-((2-methylbenzo[d]thiazol-5-yl)carbamothioyl)benzamide CAS No. 307510-69-6](/img/structure/B2447487.png)
N-((2-methylbenzo[d]thiazol-5-yl)carbamothioyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((2-methylbenzo[d]thiazol-5-yl)carbamothioyl)benzamide” is a chemical compound that has attracted much interest in scientific research. It is a derivative of thiazole carbamothioyl benzamide .
Synthesis Analysis
The thiazole carbamothioyl benzamide derivative (H2L) and its complexes with Mn(II), Cu(II), and Ni(II), are discussed in this study. The reaction between benzoyl isothiocyanate and benzo[d]thiazol-2-amine produced the thiazole carbamothioyl benzamide moiety .Molecular Structure Analysis
Analytical, spectroscopic, and magnetic studies were used to clarify the structures of these substances. DFT confirmed the octahedral construction of all complexes .Chemical Reactions Analysis
Thiazole carbamothioyl benzamide metal complex thermal degradation behavior was investigated. The kinetics for all studied compounds (Ea, A, ΔG*, ΔS*, and ΔH*) have been calculated from thermal degradation phases .Physical And Chemical Properties Analysis
The synthesized compounds’ molar conductivity exhibits a non-electrolytic characteristic .Wissenschaftliche Forschungsanwendungen
Therapeutic Potential and Biological Activities
Antimicrobial and Antiviral Agents : Benzothiazoles and their derivatives have been identified as potent antimicrobial and antiviral agents. These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. Their mechanisms of action vary, targeting different stages of microbial and viral lifecycles, making them valuable in the development of new therapeutic agents against resistant strains and emerging pathogens (Elamin et al., 2020).
Anticancer and Antitumor Activities : The benzothiazole scaffold has been explored for its anticancer properties, with several derivatives showing promise as chemotherapeutic agents. These compounds exhibit cytotoxicity against various cancer cell lines, acting through mechanisms such as DNA binding, apoptosis induction, and cell cycle arrest. The structural modification of benzothiazole derivatives has been a focus area to enhance their selectivity and potency against cancer cells (Ahmed et al., 2012).
Chemical and Pharmaceutical Research
Synthesis and Chemical Properties : The benzothiazole core is a focal point in synthetic organic chemistry due to its versatility and reactivity. It serves as a key intermediate in the synthesis of a variety of complex molecules with potential pharmaceutical applications. Advances in synthetic methodologies have facilitated the development of benzothiazole derivatives with improved physicochemical properties, such as solubility and stability, which are crucial for drug development processes (Rosales-Hernández et al., 2022).
Drug Repurposing and Pharmacological Evaluation : The pharmacological evaluation of benzothiazole derivatives includes their potential repurposing for various therapeutic applications. This involves assessing their activity spectrum, optimizing dosing regimens, and evaluating their safety profiles in preclinical and clinical settings. The flexibility of the benzothiazole scaffold allows for the exploration of novel therapeutic avenues and the enhancement of existing treatments through structural modification and optimization (Bharti et al., 2021).
Wirkmechanismus
Target of Action
The primary target of N-((2-methylbenzo[d]thiazol-5-yl)carbamothioyl)benzamide, also known as 1-BENZOYL-3-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)THIOUREA, is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with COX enzymes, leading to their inhibition . This inhibition disrupts the conversion of arachidonic acid into thromboxane and prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX enzymes, the compound prevents the formation of pro-inflammatory mediators like thromboxane and prostaglandins from arachidonic acid . This leads to a reduction in inflammation and associated symptoms.
Result of Action
The primary result of the compound’s action is the reduction of inflammation . By inhibiting COX enzymes and disrupting the arachidonic acid pathway, the compound reduces the production of pro-inflammatory mediators. This leads to a decrease in inflammation and associated symptoms .
Eigenschaften
IUPAC Name |
N-[(2-methyl-1,3-benzothiazol-5-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS2/c1-10-17-13-9-12(7-8-14(13)22-10)18-16(21)19-15(20)11-5-3-2-4-6-11/h2-9H,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMELIBDPHGNIGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=S)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/no-structure.png)
![2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2447407.png)
![N-(prop-2-en-1-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide](/img/structure/B2447408.png)
![2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride](/img/structure/B2447409.png)



![2-[2-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]ethyl]-N-methylpiperidine-1-carboxamide](/img/structure/B2447416.png)

![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2447420.png)
![4-[(3-chloro-4-ethoxyphenyl)carbonyl]-5-(4-ethylphenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2447421.png)


